molecular formula C5H4ClNO2S B1348577 2-Chloro-4-methylthiazole-5-carboxylic acid CAS No. 40003-48-3

2-Chloro-4-methylthiazole-5-carboxylic acid

Cat. No. B1348577
CAS RN: 40003-48-3
M. Wt: 177.61 g/mol
InChI Key: LDUFDQVROYUUBS-UHFFFAOYSA-N
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Description

“2-Chloro-4-methylthiazole-5-carboxylic acid” is a chemical compound with the molecular formula C5H4ClNO2S . It has a molecular weight of 177.61 .


Synthesis Analysis

The synthesis of “2-Chloro-4-methylthiazole-5-carboxylic acid” involves several steps. For instance, one method involves the reaction of cesium carbonate, 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and 2-chloro-4-methylthiazole-5-carboxylic acid in THF (Tetrahydrofuran) and water .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-methylthiazole-5-carboxylic acid” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen . The InChI code for this compound is 1S/C5H5ClNO2S/c1-2-3(4(8)9)7-5(6)10-2/h10H,1H3,(H,8,9) .


Chemical Reactions Analysis

The thiazole ring in “2-Chloro-4-methylthiazole-5-carboxylic acid” has many reactive positions where various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place .


Physical And Chemical Properties Analysis

“2-Chloro-4-methylthiazole-5-carboxylic acid” is a solid substance . It has a molecular weight of 177.61 and an empirical formula of C5H4ClNO2S .

Scientific Research Applications

Synthesis and Biological Evaluation

2-Chloro-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated for their biological activities. For example, derivatives with good in vivo antithrombotic activity have been identified, leading to the synthesis of new derivatives with potential antibacterial properties. These compounds have shown moderate to good antimicrobial activity in vitro (Babu et al., 2016).

Chemical Synthesis and Derivatives

The acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid has led to the production of various derivatives. These derivatives have been used as starting compounds for the synthesis of other complex molecules, demonstrating the versatility of 2-Chloro-4-methylthiazole-5-carboxylic acid in chemical syntheses (Dovlatyan et al., 2004).

Applications in Polymer Science

This compound has also found applications in polymer science. For instance, derivatives of 2-Chloro-4-methylthiazole-5-carboxylic acid have been used in the synthesis of thermotropic polyesters. These polyesters have been characterized for their properties like inherent viscosities and differential scanning calorimetry, highlighting their potential in materials science (Kricheldorf & Thomsen, 1992).

Applications in Organic Chemistry

In organic chemistry, the carboxylic acid anion moiety of derivatives like 2-Chloro-4-methylthiazole-5-carboxylic acid has been used as a directing group in cross-coupling reactions. This has led to the selective production of various substituted nicotinic acids and triazoles, demonstrating the compound's utility in fine-tuning chemical reactions (Houpis et al., 2010).

Development of Antimicrobial Agents

This compound has also been explored for the development of antimicrobial agents. For instance, derivatives of 2-Chloro-4-methylthiazole-5-carboxylic acid have been synthesized and tested for their antibacterial activity against various microorganisms, indicating their potential use in developing new antibacterial drugs (Chavan & Pai, 2007).

Exploration in Greenhouse Studies

In greenhouse studies, novel derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid have shown fungicidal and insecticidal activities. This indicates the potential agricultural applications of compounds derived from 2-Chloro-4-methylthiazole-5-carboxylic acid (Liu, Li, & Li, 2004).

Safety And Hazards

The safety data sheet for “2-Chloro-4-methylthiazole-5-carboxylic acid” indicates that it is classified under GHS07 and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUFDQVROYUUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349844
Record name 2-Chloro-4-methylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylthiazole-5-carboxylic acid

CAS RN

40003-48-3
Record name 2-Chloro-4-methylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid
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